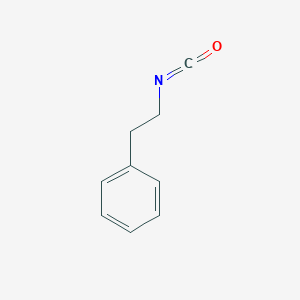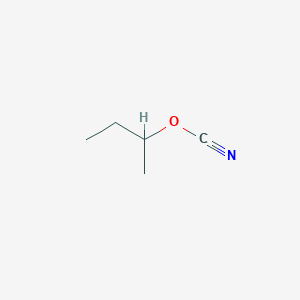
N-(4-chlorobenzyl)-4-methoxyaniline
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving “N-(4-chlorobenzyl)-4-methoxyaniline” are not detailed in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorobenzyl)-4-methoxyaniline” are not explicitly mentioned in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Structural and Physical Properties
The compound N-(4-Chlorobenzylidene)-4-methoxyaniline has been studied for its structural properties. Xiao-Yan Ren, Yue Ding, and F. Jian (2008) prepared the compound and analyzed its almost planar molecular structure, finding a dihedral angle between the two benzene rings of 9.1° and an r.m.s. deviation from the mean plane through all non-H atoms in the molecule of 0.167 Å (Ren, Ding, & Jian, 2008).
Environmental and Wastewater Treatment
N-(4-chlorobenzyl)-4-methoxyaniline derivatives are significant in environmental research, particularly in wastewater treatment. A study by N. Chaturvedi and S. Katoch (2020) evaluated Fenton-like oxidation for the degradation of methoxyanilines in wastewater, finding significant removal and COD reduction for 2-Methoxyaniline (2-MA) and 4-Methoxyaniline (4-MA), indicating their potential for treating water contaminated with these compounds (Chaturvedi & Katoch, 2020).
Crystal Growth and Characterization
A. Subashini et al. (2021) synthesized and characterized benzylideneaniline compounds, including N-(4-bromobenzylidene)-4-methoxyaniline, by the slow evaporation solution growth technique. They analyzed their nonlinear optical properties and biological activities, indicating the utility of these compounds in materials science and pharmacology (Subashini et al., 2021).
Photocatalytic Applications
S. Higashimoto et al. (2009) explored the photocatalytic oxidation of derivatives of N-(4-chlorobenzyl)-4-methoxyaniline on a TiO2 photocatalyst under O2 atmosphere. Their study revealed that these compounds could undergo selective photocatalytic oxidation into corresponding aldehydes, which is significant in the field of green chemistry (Higashimoto et al., 2009).
Molecular Docking and Enzyme Inhibition Studies
Cetin Bayrak et al. (2021) conducted a study on N-Benzyl-4-Methoxyaniline derivatives, examining their inhibitory effects on aldose reductase enzyme. They performed molecular docking and binary QSAR studies, revealing that these compounds show significant biological activities, which could be relevant in pharmacological research (Bayrak et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRCXKTWRYIKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359397 | |
| Record name | N-(4-chlorobenzyl)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-methoxyaniline | |
CAS RN |
20357-42-0 | |
| Record name | N-(4-chlorobenzyl)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)










